N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
Description
N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyridine-pyrazole hybrid scaffold and a trifluoromethoxy substituent. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs). The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridine-pyrazole moiety may contribute to target binding specificity .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-11-14(10-24-25)16-6-5-12(8-22-16)9-23-17(26)13-3-2-4-15(7-13)27-18(19,20)21/h2-8,10-11H,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQOHJYASOCMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a pyrazole , pyridine , and trifluoromethoxy group. The synthesis typically involves multi-step organic reactions, where the pyrazole and pyridine intermediates are coupled under specific conditions using coupling agents like EDCI and catalysts such as DMAP.
The biological activity of this compound is attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of specific enzymes or receptors, modulating critical biochemical pathways essential for cellular functions. For instance, compounds with similar structures have shown inhibition of kinases involved in inflammatory responses and cancer cell proliferation .
Anticancer Properties
Research indicates that derivatives of the pyrazole class exhibit significant anticancer activity. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 54.25 | Moderate |
| Compound B | HeLa (cervical cancer) | 38.44 | Significant |
| Compound C | A549 (lung cancer) | 26.00 | Potent |
These findings suggest that the compound may inhibit cancer cell growth through apoptosis or cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines like TNF-alpha. In vitro studies have shown that related compounds can reduce LPS-induced TNF-alpha release, highlighting their potential in treating inflammatory diseases .
Study on Pyrazole Derivatives
A study focused on aminopyrazole-based compounds reported that certain derivatives showed significant inhibition of inflammation-related pathways and reduced tumor growth in animal models. The most active compounds were identified through structure-activity relationship (SAR) studies, which guided further development for therapeutic applications .
Clinical Relevance
In clinical settings, compounds with similar structural motifs have been explored as potential treatments for conditions such as rheumatoid arthritis and various cancers. The promising results from preclinical studies warrant further investigation into their efficacy and safety in human trials .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Comparison with Benzoquinazolinone 12
Compound: 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (Benzoquinazolinone 12) Key Differences:
- Core Structure: Benzoquinazolinone 12 contains a benzoquinazolinone core, whereas the target compound uses a benzamide scaffold.
- Substituents: Both share the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl group, but benzoquinazolinone 12 includes a hydroxycyclohexyl group instead of trifluoromethoxy.
- Biological Activity: Benzoquinazolinone 12 is a potent M1 mAChR PAM with EC₅₀ values <100 nM, while the target compound’s primary target remains unconfirmed but may involve kinase inhibition .
Comparison with Kinase Inhibitors (Imatinib, Nilotinib, Dasatinib)
Compounds :
- Imatinib: 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- Nilotinib: 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- Dasatinib: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide
Key Differences :
- Scaffold: The target compound lacks the aminopyrimidine or thiazolecarboxamide motifs critical for BCR-ABL kinase inhibition in imatinib/nilotinib/dasatinib.
- Selectivity: Imatinib and analogs inhibit DDR1/DDR2 kinases but are non-selective. The target compound’s pyrazole-pyridine group may confer selectivity for undisclosed targets .
Comparison with Isoxazole-Based Analog
Compound : N-(Pyridin-3-ylmethyl)-4-(5-(6-(trifluoromethoxy)pyridin-3-yl)isoxazol-3-yl)aniline
Key Differences :
- Core Structure : The isoxazole analog uses an aniline-linked isoxazole, while the target compound employs a benzamide.
Comparison with Piperazine-Containing Benzamide
Compound : N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
Key Differences :
- Substituents: The piperazine-containing analog includes a dimethylamino group and a trifluoromethylpyridine, contrasting with the target’s trifluoromethoxy and pyrazole-pyridine groups.
- Applications : The piperazine analog is a research intermediate, while the target compound’s bioactivity profile remains under investigation .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis requires careful optimization of reaction conditions and purification steps. Key steps include:
- Coupling Reactions : Use a base (e.g., triethylamine) in anhydrous dichloromethane to facilitate amide bond formation between pyridine/pyrazole intermediates and benzoyl chlorides .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from unreacted starting materials or byproducts .
- Validation : Confirm purity via melting point analysis (e.g., 115–190°C for analogous compounds) and spectroscopic techniques (FTIR for -C=O stretches at ~1650 cm⁻¹, ¹H NMR for aromatic protons in DMSO-d₆ at δ 4.25–6.87 ppm) .
Advanced: How does the trifluoromethoxy group influence pharmacokinetics and target binding?
Methodological Answer:
The trifluoromethoxy (-OCF₃) moiety enhances:
- Lipophilicity : Increases membrane permeability, as observed in similar compounds with logP values elevated by ~0.5–1.0 units compared to non-fluorinated analogs .
- Metabolic Stability : Resistance to oxidative degradation due to the strong C-F bond, extending plasma half-life (e.g., 4–6 hours in preclinical models for EGFR inhibitors) .
- Target Affinity : The electron-withdrawing effect stabilizes π-π interactions in enzyme active sites. For example, trifluoromethylated pyrazoles show IC₅₀ values <10 nM against kinases like EGFR T790M mutants .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
A multi-technique approach is essential:
- FTIR : Identify amide bonds (C=O at ~1650 cm⁻¹) and NH stretches (~3240 cm⁻¹) .
- ¹H NMR : Confirm regiochemistry via splitting patterns (e.g., pyridyl methylene protons as doublets at δ 4.25–4.26 ppm) and aromatic integration .
- ES-MS : Validate molecular weight (e.g., M⁺ peaks at m/z 518–562 for analogs) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., 57–58% C, 3.5–3.9% H for pyrazole derivatives) .
Advanced: What computational methods predict substituent effects in the benzamide moiety?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to assess the -OCF₃ group’s impact on electrophilicity (e.g., LUMO energy lowering by ~0.3 eV enhances reactivity) .
- Molecular Docking : Simulate binding poses in protein targets (e.g., EGFR kinase domain) using software like AutoDock Vina. Focus on hydrogen bonds between the amide and Thr790/Met793 residues .
- Molecular Dynamics (MD) : Evaluate conformational stability of the trifluoromethoxy group in aqueous vs. lipid environments (e.g., 50-ns simulations with GROMACS) .
Advanced: How can contradictions in biological activity data for similar pyrazoles be resolved?
Methodological Answer:
Systematic validation is required:
- Dose-Response Curves : Re-test compounds across multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability due to assay conditions .
- Kinase Selectivity Profiling : Use panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects. For example, pyrazole analogs may inhibit ABL1 at >10× higher concentrations than EGFR .
- Crystallography : Resolve binding modes of analogs with conflicting SAR (e.g., X-ray structures of compound-enzyme complexes to clarify steric vs. electronic effects) .
Basic: What purification strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Stepwise Extraction : Use aqueous/organic phase partitioning (e.g., ethyl acetate/water) to remove unreacted acyl chlorides .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/light petroleum ether) to isolate crystalline products with >99% purity .
- HPLC Prep : Employ reverse-phase C18 columns with acetonitrile/water gradients for challenging separations (e.g., diastereomers or regioisomers) .
Advanced: What in vitro assays are recommended to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™ for EGFR mutants) with ATP concentrations near Km (e.g., 10 µM) .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., H1975 for EGFR T790M) via MTT assays, comparing IC₅₀ values to clinical benchmarks like osimertinib .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
Advanced: How can SAR studies optimize substituents on the pyrazole ring?
Methodological Answer:
- Parallel Synthesis : Prepare analogs with substituents (e.g., -Cl, -CF₃, -OCH₃) at the pyrazole 4-position using Suzuki-Miyaura coupling .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., -CF₃ at pyrazole improves potency by ΔpIC₅₀ = 1.2) .
- Co-crystallization : Determine if bulky groups (e.g., 3-trifluoromethylbenzyl) induce allosteric binding or steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
